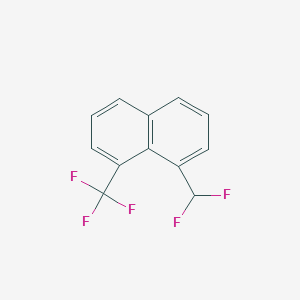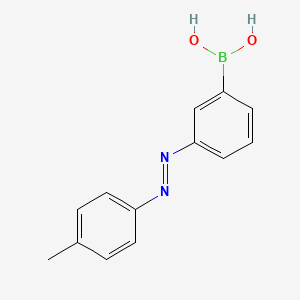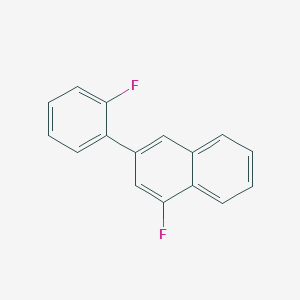
1-Fluoro-3-(2-fluorophenyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-3-(2-fluorophenyl)naphthalene is an organic compound with the molecular formula C16H10F2 It is a derivative of naphthalene, where two fluorine atoms are substituted at specific positions on the naphthalene ring
Preparation Methods
The synthesis of 1-Fluoro-3-(2-fluorophenyl)naphthalene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two organic groups. The process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Fluoro-3-(2-fluorophenyl)naphthalene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Fluoro-3-(2-fluorophenyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules. Its unique structure allows for the study of fluorine-substituted aromatic compounds and their reactivity.
Biology: The compound can be used in the development of fluorinated pharmaceuticals, as fluorine atoms often enhance the biological activity and metabolic stability of drugs.
Medicine: Research into fluorinated compounds like this compound can lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Industry: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings with enhanced performance characteristics.
Mechanism of Action
The mechanism by which 1-Fluoro-3-(2-fluorophenyl)naphthalene exerts its effects depends on its specific application. In chemical reactions, the presence of fluorine atoms can influence the electronic properties of the molecule, affecting its reactivity and interaction with other compounds. In biological systems, fluorine atoms can enhance the binding affinity of the compound to its molecular targets, leading to improved biological activity.
Comparison with Similar Compounds
1-Fluoro-3-(2-fluorophenyl)naphthalene can be compared with other fluorinated naphthalene derivatives, such as:
1-Fluoronaphthalene: A simpler fluorinated naphthalene with only one fluorine atom.
2-Fluoronaphthalene: Another fluorinated naphthalene with the fluorine atom at a different position.
1,3-Difluoronaphthalene: A compound with two fluorine atoms at different positions on the naphthalene ring.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and physical properties compared to other fluorinated naphthalenes.
Properties
Molecular Formula |
C16H10F2 |
|---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
1-fluoro-3-(2-fluorophenyl)naphthalene |
InChI |
InChI=1S/C16H10F2/c17-15-8-4-3-7-14(15)12-9-11-5-1-2-6-13(11)16(18)10-12/h1-10H |
InChI Key |
QWJKSAZWHDEMPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2F)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxy-4-methyl-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B11868402.png)


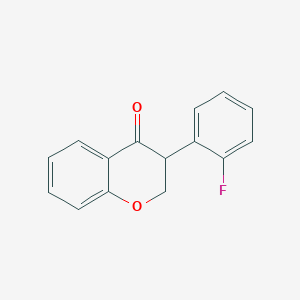
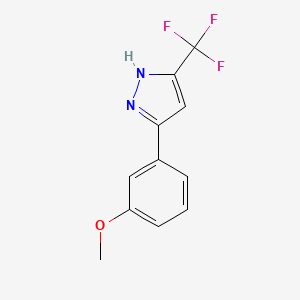
![3-{[tert-Butyl(dimethyl)silyl]oxy}cycloheptan-1-one](/img/structure/B11868447.png)


![7-(5-Ethynylpyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane](/img/structure/B11868459.png)
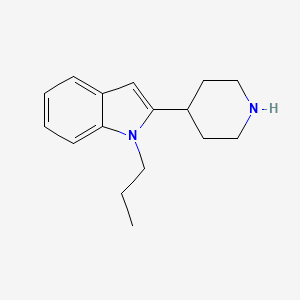

![3-(2-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11868480.png)
